molecular formula C16H15ClN2O B2419556 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-56-3

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2419556
CAS No.: 941540-56-3
M. Wt: 286.76
InChI Key: RETKACRYTQSJJZ-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 g/mol. This compound is a white to off-white solid that is soluble in methanol, ethanol, and water.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETKACRYTQSJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol can be synthesized via several methods, including conventional heating, microwave irradiation, and ultrasonic irradiation. The conventional heating method involves the reaction of 4-chlorobenzylamine with o-phthalaldehyde in the presence of a base, followed by cyclization with ethylene glycol

Chemical Reactions Analysis

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chromic acid for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-chlorobenzyl alcohol can produce 4-chlorobenzaldehyde .

Scientific Research Applications

It has shown promise as an antiviral, antibacterial, antifungal, and antitumor agent. Additionally, researchers have been investigating its therapeutic potential in treating diseases such as diabetes, inflammation, and Alzheimer’s disease. Its diverse biological activities make it a valuable compound for further research in chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with molecular targets and pathways within cells. As a benzimidazole derivative, it is believed to exert its effects by interfering with the synthesis of nucleic acids and proteins, thereby inhibiting the growth and proliferation of microorganisms and cancer cells . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as 1-(4-chlorobenzyl)-1H-benzimidazol-2-ylmethanol and 2-(2-chloro-1H-benzimidazol-1-yl)ethanol . These compounds share similar chemical structures and biological activities but may differ in their potency, solubility, and specific applications

Biological Activity

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative with significant potential in various therapeutic applications. Its molecular formula is C16H15ClN2O, and it has garnered attention for its biological activities, including antiviral, antibacterial, antifungal, and antitumor properties. This article reviews the compound's biological activity based on diverse research findings.

  • Molecular Weight : 286.76 g/mol
  • Solubility : Soluble in methanol, ethanol, and water.
  • Synthesis : It can be synthesized through methods such as conventional heating and microwave irradiation by reacting 4-chlorobenzylamine with o-phthalaldehyde in the presence of a base.

The mechanism of action for this compound involves its interaction with molecular targets within cells. As a benzimidazole derivative, it is believed to interfere with nucleic acid and protein synthesis, inhibiting the growth of microorganisms and cancer cells.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties against various viruses. For example, certain benzimidazole derivatives have shown effectiveness against the yellow fever virus (YFV) with EC50 values ranging from 3.54 to 8.89 μM .

Antibacterial and Antifungal Activity

The compound has demonstrated antibacterial and antifungal activities in numerous studies. It has been tested against various bacterial strains and fungi, showing significant inhibition rates that suggest its potential as an antimicrobial agent .

Antitumor Activity

The antiproliferative effects of this compound have been highlighted in multiple studies. In vitro assays have shown that this compound can induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins like caspase-3 and caspase-8 while decreasing anti-apoptotic proteins such as Bcl-2 .

Table 1: Summary of Cytotoxic Activity Against Various Cancer Cell Lines

Cell Line Inhibition Percentage (%)
Non-Small Cell Lung Cancer88.04
Colon Cancer77.14
CNS Cancer80.07
Melanoma99.12
Breast Cancer83.33

These results indicate that the compound exhibits moderate to significant cytotoxic activity across different cancer types, making it a candidate for further investigation in cancer therapy.

Case Studies

A recent study published in MDPI highlighted the effectiveness of benzimidazole derivatives as dual inhibitors of EGFR/BRAF V600E, which are critical pathways in cancer proliferation. The study reported that certain derivatives induced apoptosis in cancer cell lines through modulation of apoptotic pathways .

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